![molecular formula C11H22Cl3NO2Si B14413769 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide CAS No. 80673-03-6](/img/structure/B14413769.png)
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is a synthetic organic compound characterized by its unique structure, which includes trichloro, diethyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide typically involves the reaction of 4,4,4-trichlorobutanoyl chloride with N,N-diethylamine in the presence of a base, followed by the introduction of a trimethylsilyl group using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can act as an electrophile, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trichloro-N,N-dimethyl-3-[(trimethylsilyl)oxy]butanamide: Similar structure but with dimethyl instead of diethyl groups.
4,4,4-Trichloro-N,N-diethyl-3-hydroxybutanamide: Lacks the trimethylsilyl group, affecting its reactivity and properties.
Uniqueness
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both trichloro and trimethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
80673-03-6 |
|---|---|
Fórmula molecular |
C11H22Cl3NO2Si |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
4,4,4-trichloro-N,N-diethyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C11H22Cl3NO2Si/c1-6-15(7-2)10(16)8-9(11(12,13)14)17-18(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
QEHMJHSFGRMHLP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CC(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



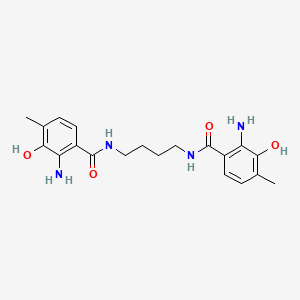
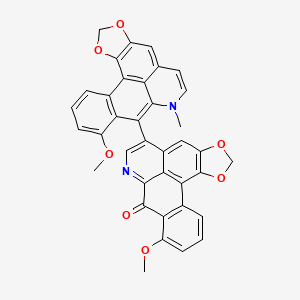
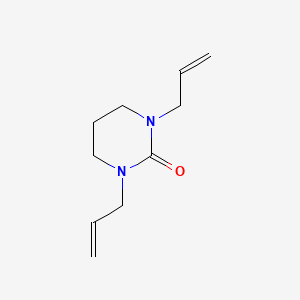

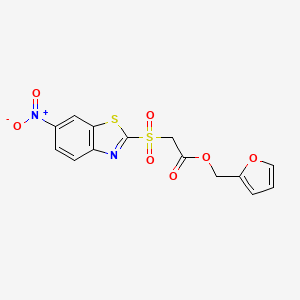
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
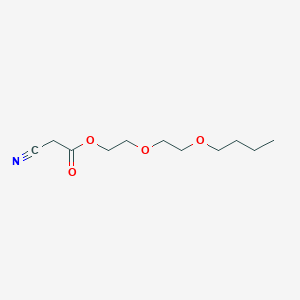

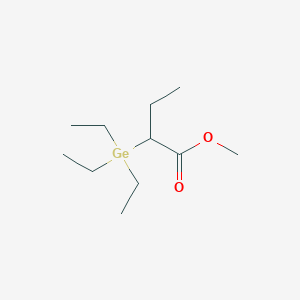

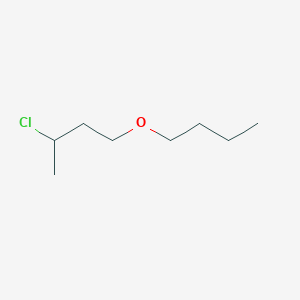
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
